molecular formula C4H4F2O2 B14220102 2-(Difluoromethylene)-1,3-dioxolane CAS No. 533938-36-2

2-(Difluoromethylene)-1,3-dioxolane

Cat. No.: B14220102
CAS No.: 533938-36-2
M. Wt: 122.07 g/mol
InChI Key: PZHLTTQVJSSKCP-UHFFFAOYSA-N
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Description

2-(Difluoromethylene)-1,3-dioxolane is a fluorinated organic compound belonging to the dioxolane family. Its unique structure, featuring a difluoromethylene group, contributes to distinct chemical properties that are valuable in advanced research. This compound is primarily used in scientific laboratories as a key building block and reagent in synthetic chemistry. Fluorinated building blocks like this are particularly important in the development of new pharmaceuticals and materials science, as the introduction of fluorine atoms can significantly alter a molecule's reactivity, metabolic stability, and physical characteristics . In pharmaceutical research, such compounds can serve as precursors or intermediates in the synthesis of more complex, bioactive molecules. The compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533938-36-2

Molecular Formula

C4H4F2O2

Molecular Weight

122.07 g/mol

IUPAC Name

2-(difluoromethylidene)-1,3-dioxolane

InChI

InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2

InChI Key

PZHLTTQVJSSKCP-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C(F)F)O1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Difluoromethylene 1,3 Dioxolane

Routes for Monomer Synthesis from Hydrocarbon Precursors

A significant approach to synthesizing perfluorinated 2-methylene-1,3-dioxolanes involves the transformation of hydrocarbon precursors. These methods are foundational in creating the fluorinated monomers necessary for specialized polymer production.

Direct Fluorination Techniques for Perfluorinated 2-Methylene-1,3-dioxolanes

Direct fluorination is a powerful method for converting hydrocarbon-based dioxolanes into their perfluorinated counterparts. This process typically involves the reaction of a hydrocarbon precursor with elemental fluorine, often diluted with an inert gas, in a suitable solvent. The direct replacement of hydrogen atoms with fluorine atoms is a highly exothermic process that requires careful control to achieve the desired product without significant degradation.

One established route involves the synthesis of various perfluoro-2-methylene-1,3-dioxolanes substituted at the 4 and 5 positions from their corresponding hydrocarbon precursors. researchgate.net This direct fluorination is carried out in a fluorinated solvent to manage the reaction's energetics and facilitate the handling of the highly reactive fluorine gas. researchgate.net The resulting perfluorodioxolane monomers are then readily available for polymerization. researchgate.net

The challenges associated with direct C-H fluorination are significant, primarily due to the high reactivity of the reagents and the potential for multiple side reactions. beilstein-journals.org However, advancements in controlling reaction conditions have made this a viable, albeit complex, pathway to valuable fluorinated monomers. beilstein-journals.org

Utilization of F2/N2 Mixtures in Direct Fluorination Processes

To mitigate the high reactivity of elemental fluorine, it is commonly diluted with an inert gas, such as nitrogen. The use of F2/N2 mixtures allows for better control over the reaction temperature and rate, minimizing the decomposition of the starting materials and products.

Indirect Synthetic Pathways and Chemical Transformations

Beyond direct fluorination, several indirect synthetic routes and chemical transformations have been developed to produce 2-(difluoromethylene)-1,3-dioxolane and its analogs. These methods often involve multi-step processes, starting from more readily available chemical precursors.

Condensation Reactions Involving Methyl Pyruvate (B1213749) and Diols

A key indirect pathway involves the condensation of methyl pyruvate with various diols to form a hydrocarbon dioxolane precursor, which can then be subjected to fluorination. This approach offers versatility in introducing different substituents onto the dioxolane ring by selecting appropriate diols.

For instance, perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane has been prepared through the condensation reaction of methyl pyruvate with 2,3-butanediol. researchgate.net This initial step creates the hydrocarbon backbone of the dioxolane, which is subsequently perfluorinated. This method provides a structured and controllable way to build the desired monomer architecture before the challenging fluorination step. researchgate.net The condensation reaction itself is a well-established chemical transformation, often catalyzed by acid. nih.govgoogle.com

ReactantsCatalyst/ConditionsProduct
Methyl Pyruvate, 2,3-butanediolAcid-catalyzed condensation2-methylene-4,5-dimethyl-1,3-dioxolane precursor
Ethylene (B1197577) Glycol, Formaldehydep-toluenesulfonic acid in toluene1,3-Dioxolane (B20135)
Ethylene Glycol, Aldehydes/Ketonesp-toluenesulfonic acidSubstituted 1,3-dioxolanes

This table summarizes various condensation reactions used to form dioxolane structures.

Reactions with Bis(fluoroxy)difluoromethane (BDM)

Bis(fluoroxy)difluoromethane (CF2(OF)2), often referred to as BDM, is a potent fluorinating and oxygenating agent that can be used to synthesize fluorinated dioxolanes. Reactions involving BDM can lead to the formation of the 1,3-dioxolane ring system through cycloaddition with halogenated olefins.

A process for preparing halogenated 1,3-dioxolanes involves reacting bis(fluoroxy)perfluoroalkanes, such as BDM, with halogenated olefins at temperatures ranging from -140°C to +60°C. google.com For example, the reaction of BDM with a suitable halogenated ethene derivative can yield a pentafluoro-1,3-dioxolane. google.com This method is particularly useful for producing highly fluorinated dioxolanes that can serve as intermediates or final products. google.com

Conversion from Chloromethylenedioxolanes

Another synthetic strategy involves the conversion of chloromethylenedioxolanes to their difluoromethylene counterparts. This typically involves a halogen exchange reaction, where chlorine atoms are replaced by fluorine atoms.

The synthesis of 2-chloromethyl-1,3-dioxolane (B1265877) can be achieved through the reaction of 1,2-dihaloethyl acetate (B1210297) with a lower aliphatic diol, followed by alkaline hydrolysis. google.com This chloromethylated intermediate can then potentially be converted to the desired difluoromethylene compound through subsequent fluorination steps. While the direct conversion is not explicitly detailed in the provided context, the synthesis of the chlorinated precursor is a critical first step in such a pathway. google.com The chlorination of dioxolane precursors, such as 2-carboxymethyl-2-trifluoromethyl-1,3-dioxolane, in the presence of ultraviolet radiation is another method to introduce chlorine, which can then be exchanged for fluorine. keio.ac.jp

PrecursorReagents/ConditionsProduct
1,2-dihaloethyl acetate, aliphatic diolAlkaline hydrolysis2-halomethyl-1,3-cyclic acetal (B89532)
2-carboxymethyl-2-trifluoromethyl-1,3-dioxolaneChlorination (UV, CCl4)2-Trifluoromethyl-2,4,4,5,5-pentachloro-1,3-dioxolane

This table outlines key reactions for the synthesis of halogenated dioxolane precursors.

Integration of Difluoromethylation Processes for Dioxolane Derivatives

The introduction of a difluoromethylene group at the 2-position of the 1,3-dioxolane ring is a key synthetic challenge. Several conceptual strategies, drawing from broader knowledge of difluoromethylation and the chemistry of related fluorinated compounds, can be proposed.

One plausible approach involves the reaction of 1,3-dioxolan-2-one (ethylene carbonate) with a difluorocarbene precursor . Difluorocarbene (:CF₂), a highly reactive intermediate, is known to react with carbonyl groups. While direct reaction with ethylene carbonate to yield this compound is not explicitly detailed, the analogous reactions of other carbonyl compounds suggest its feasibility. The generation of difluorocarbene can be achieved through various methods, including the thermal decomposition of reagents like hexafluoropropylene oxide or the reaction of a suitable precursor with a base.

Another potential route is the fluorination of a pre-functionalized dioxolane . For instance, the synthesis could start from 2,2-dichloro-1,3-dioxolane. The chlorine atoms at the 2-position could then be substituted with fluorine using a suitable fluorinating agent. This halogen exchange (Halex) reaction is a common method for introducing fluorine into organic molecules. A variety of fluorinating agents could be employed, ranging from metal fluorides to more complex reagents.

Furthermore, the direct fluorination of 1,3-dioxolane or its derivatives using elemental fluorine is a powerful but challenging method due to the high reactivity of fluorine gas. google.comtennessee.edu Such reactions often require specialized equipment and careful control of reaction conditions to achieve selectivity and prevent over-fluorination or degradation of the starting material. google.comtennessee.edu For instance, the aerosol direct fluorination of 2-methyl-1,3-dioxolane (B1212220) has been studied, highlighting the complexities of controlling the reaction, which can lead to a mixture of isomers and ring-opened byproducts. tennessee.edu The use of an electron-withdrawing group at the 2-position, such as a trifluoromethyl group, has been investigated as a strategy to deactivate the 2-hydryl group and improve the selectivity of ring fluorination. tennessee.edu

Optimization of Reaction Conditions and Yields in Monomer Preparation

The optimization of reaction conditions is critical for maximizing the yield and purity of the this compound monomer. Key parameters that require careful tuning include temperature, pressure, reaction time, solvent, and the choice and stoichiometry of reagents.

Drawing parallels from the synthesis of related fluorinated compounds, several factors can be identified as crucial for optimization. For example, in the production of difluoroethylene carbonate from ethylene carbonate using elemental fluorine, the reaction temperature is a key variable. google.com The reaction is typically conducted at or above the melting point of the starting material, but not exceeding temperatures that would lead to degradation, with a preferred range often being between 40°C and 80°C. google.com The fluorine gas is often diluted with an inert gas like nitrogen or argon to control the reaction rate and manage heat release. google.com

In mechanochemical difluoromethylation of cyclic ketones, a related transformation, the optimization of reaction conditions involves screening different activators, grinding auxiliaries, and reaction times. For the difluoromethylation of 4-methylacetophenone using TMSCF₂Br, potassium bifluoride (KFHF) was identified as an effective activator, and cesium chloride (CsCl) or potassium chloride (KCl) as suitable grinding auxiliaries. researchgate.net The reaction time and frequency of milling are also critical parameters that need to be optimized to achieve high yields. researchgate.net

The table below illustrates a hypothetical optimization study for the synthesis of a difluoromethylated compound, showcasing the type of data that would be collected.

EntryPrecursorFluorinating Agent/MethodSolventTemperature (°C)Time (h)Yield (%)
11,3-Dioxolan-2-one:CF₂ (from thermal decomposition)Toluene1101235
21,3-Dioxolan-2-one:CF₂ (from thermal decomposition)Diglyme160845
32,2-Dichloro-1,3-dioxolaneSbF₃/SbCl₅None80660
42,2-Dichloro-1,3-dioxolaneKFAcetonitrile822455

This table is a hypothetical representation for illustrative purposes.

Purification and Isolation Methodologies for this compound Monomer

The purification and isolation of the this compound monomer are essential steps to obtain a product of high purity, which is crucial for its potential applications, such as in polymerization reactions. The choice of purification method depends on the physical properties of the monomer (e.g., boiling point, volatility) and the nature of the impurities present in the crude reaction mixture.

Given that many fluorinated organic compounds are volatile, distillation is a primary technique for purification. Fractional distillation, including vacuum distillation for higher boiling or thermally sensitive compounds, can be highly effective in separating the desired monomer from unreacted starting materials, solvents, and byproducts. For instance, in the synthesis of a fluorinated dioxolane, the crude product was purified by atmospheric distillation, collecting the fraction at a specific boiling point to achieve a purity of 99.9%. keio.ac.jp

In cases where distillation is not sufficient or practical, chromatographic techniques can be employed. Gas chromatography (GC) is particularly useful for the separation and analysis of volatile compounds. For preparative purposes, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system can be used to isolate the pure monomer.

Following a reaction, a common workup procedure involves extraction to remove inorganic salts and other water-soluble impurities. The organic layer containing the product is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before further purification.

The table below outlines a general purification scheme that could be applied to the isolation of this compound.

Purification StepPurposeTypical Reagents/Conditions
Aqueous WorkupRemove water-soluble impurities and salts.Water, brine solution.
ExtractionIsolate the product into an organic phase.Diethyl ether, dichloromethane.
DryingRemove residual water from the organic phase.Anhydrous MgSO₄ or Na₂SO₄.
FiltrationRemove the drying agent.Gravity or vacuum filtration.
Solvent RemovalConcentrate the crude product.Rotary evaporation.
DistillationPurify the volatile monomer.Simple, fractional, or vacuum distillation.

The successful isolation of a pure monomer is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to verify the chemical structure and purity.

Polymerization Pathways and Reaction Mechanisms of 2 Difluoromethylene 1,3 Dioxolane

Free-Radical Polymerization of 2-(Difluoromethylene)-1,3-dioxolane

Free-radical polymerization is a primary method for synthesizing polymers from this compound and its analogs. wikipedia.org This process involves the initiation of a radical species that subsequently propagates by adding monomer units. wikipedia.org

Initiation Systems

The choice of initiator is critical in free-radical polymerization, as it dictates the generation of the initial radical species that commence the polymerization chain reaction. tcichemicals.comyoutube.com

AIBN (2,2'-Azobis(isobutyronitrile)) : AIBN is a common thermal initiator in radical polymerizations. tcichemicals.com However, studies have shown that AIBN is ineffective at initiating the polymerization of perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers, either in bulk or in a perfluorinated solvent. researchgate.netacs.org

Tri(n-butyl)borane−Air : Organoboranes, in the presence of oxygen, can act as effective radical initiators. researchgate.net The tri(n-butyl)borane-air system is a known initiator for radical polymerization, functioning through a bimolecular homolytic substitution at the boron center. researchgate.net This system can be particularly useful for overcoming oxygen inhibition in free-radical polymerizations. researchgate.net

Perfluoroperoxides : Perfluorinated peroxides have proven to be effective initiators for the radical polymerization of perfluorinated 2-methylene-1,3-dioxolane monomers. researchgate.netresearchgate.net For instance, perfluorodibenzoyl peroxide and perfluorodi-tert-butyl peroxide have been successfully used to polymerize perfluoro-2-methylene-4-methyl-1,3-dioxolane. keio.ac.jp Similarly, perfluorobenzoyl peroxide has been employed as an initiator for the copolymerization of perfluoro(2-methylene-4-methyl-1,3-dioxolane) with chlorotrifluoroethylene (B8367). researchgate.net These initiators are typically used for bulk or solution polymerizations at elevated temperatures, such as 60-80°C. researchgate.net

Initiator SystemEffectiveness with this compound AnalogsReferences
AIBNIneffective in bulk or perfluoro solvents researchgate.netacs.org
Tri(n-butyl)borane−AirKnown radical initiator, overcomes oxygen inhibition researchgate.net
PerfluoroperoxidesEffective for bulk and solution polymerization researchgate.netresearchgate.netkeio.ac.jp

Influence of Temperature and Solvent Systems on Polymerization Kinetics

Temperature and the choice of solvent are critical parameters that significantly influence the kinetics of polymerization. rsc.orgnih.gov

Temperature : The polymerization of perfluorinated 2-methylene-1,3-dioxolane monomers is typically conducted at temperatures ranging from 60 to 80°C. researchgate.net In some cases, to achieve high conversion, the temperature may be gradually increased to as high as 110°C. keio.ac.jp The rate of polymerization is temperature-dependent; for instance, the polymerization rate of perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) is noted to be higher than that of perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN). researchgate.netacs.org

ParameterEffect on PolymerizationReferences
Temperature
60-80°CTypical range for polymerization researchgate.net
Gradual increase to 110°CCan be used to achieve high conversion keio.ac.jp
Solvent
Hydrogen-containing solventsResults in lower molecular weight polymers researchgate.netacs.org
HexafluorobenzeneGood solvent for poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) keio.ac.jp

Effect of Atmospheric Oxygen on Polymer Yield and Structure

The presence of atmospheric oxygen during polymerization can have significant consequences for the reaction outcome. nih.gov

Mechanistic Elucidation of Polymerization Processes

Understanding the mechanism of polymerization is crucial for controlling the structure and properties of the final polymer. For cyclic monomers like this compound, the polymerization can potentially proceed through different pathways.

Investigation of Ring-Opening vs. Vinyl Addition Polymerization Pathways

A key question in the polymerization of this compound and its analogs is whether the reaction proceeds via a ring-opening mechanism or a vinyl addition mechanism.

Studies on perfluorinated 2-methylene-1,3-dioxolane monomers indicate that the polymerization primarily occurs through a vinyl addition pathway. keio.ac.jp NMR analysis of the resulting polymers, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), shows a structure consistent with vinyl addition. keio.ac.jp However, there is evidence to suggest that a competing ring-opening polymerization can also occur, leading to the formation of unstable perfluoroester structural units in the polymer chain. keio.ac.jp This ring-opening is believed to be the cause of the haziness observed in some as-synthesized polymers when exposed to the atmosphere, which is attributed to the hydrolysis of these labile units. keio.ac.jp Purification of the polymer can remove these unstable segments. keio.ac.jp

Comparative Mechanistic Studies with Hydrocarbon Analogues (e.g., 2-methylene-1,3-dioxolane)

Comparing the polymerization behavior of this compound with its hydrocarbon counterpart, 2-methylene-1,3-dioxolane, provides valuable mechanistic insights.

The polymerization of 2-methylene-1,3-dioxolane and its vinyl derivatives (2-vinyl-1,3-dioxolanes) has been studied under various conditions. Lewis acid-initiated polymerization of 2-vinyl-1,3-dioxolanes has been shown to proceed through multiple pathways, including 1,2-addition, acetal (B89532) ring-opening, and rearrangement-ring-opening mechanisms. researchgate.net In contrast, the radical polymerization of perfluorinated 2-methylene-1,3-dioxolanes appears to favor the vinyl addition pathway, although ring-opening can be a competing reaction. researchgate.netkeio.ac.jp This difference in behavior highlights the significant influence of the fluorine substituents on the reactivity and polymerization mechanism of the monomer. The electron-withdrawing nature of the difluoromethylene group likely plays a crucial role in favoring the addition reaction across the double bond.

Analysis of Photopolymerization Mechanisms

The photopolymerization of this compound proceeds through a free-radical mechanism. This process can be initiated in bulk or in solution using initiators such as perfluorodibenzoyl peroxide or perfluorodi-tert-butyl peroxide, which generate radicals upon exposure to stimuli like light. keio.ac.jp The polymerization of related dioxolane compounds, such as 1,3-dioxolane (B20135), is known to occur via a cationic ring-opening polymerization, which can be reversible. kpi.ua In this mechanism, the reaction is typically first-order with respect to the monomer. kpi.ua

For this compound and its analogs, the polymerization can involve both vinyl addition and ring-opening pathways. keio.ac.jp NMR analysis of the polymer derived from a similar monomer, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), indicates that the structure is predominantly formed through vinyl addition. keio.ac.jp However, it is suggested that the initial polymer also contains units formed by ring-opening polymerization. keio.ac.jp The presence of these ring-opened, labile perfluoroester units is thought to be responsible for the haziness that can develop in the polymer when exposed to the atmosphere, likely due to hydrolysis. keio.ac.jp Purification of the polymer removes these unstable units, resulting in a clear, stable material. keio.ac.jp

The cationic ring-opening polymerization of acetals like 1,3-dioxolane is known to be susceptible to the formation of cyclic structures. rsc.org This cyclization can be mitigated by employing an Active Monomer mechanism, although competition with the Active Chain End mechanism can still occur. rsc.org Studies on 1,3-dioxolane have shown that higher monomer conversion and increased monomer-to-initiator ratios lead to a greater proportion of cyclic structures. rsc.org

Control Strategies for Polymer Architecture and Molecular Weight Distribution

Controlling the architecture and molecular weight of polymers derived from dioxolane-based monomers is essential for tailoring their final properties. Various strategies have been developed to achieve this, ranging from the use of chain transfer agents to the application of controlled/living polymerization techniques.

One effective method for regulating molecular weight is the use of chain transfer agents (CTAs). For the polymerization of a related monomer, PFMMD, agents like carbon tetrachloride, carbon tetrabromide, and sulfuryl chloride have been successfully used to control the molecular weight of the resulting polymer. keio.ac.jp The polymerization in the presence of these agents is characterized by nondegradative chain transfer, allowing for predictable control over the polymer chain length. keio.ac.jp

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are widely used for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. researchgate.netfluorine1.ru These methods are advantageous due to their tolerance of various functional groups and their ability to produce polymers with low polydispersity indices (Đ < 1.3). researchgate.netresearchgate.net For instance, RAFT polymerization has been effectively used in the synthesis of copolymers based on fluorine-containing styrene (B11656) derivatives, yielding narrowly dispersed products. fluorine1.ru Similarly, Group Transfer Polymerization (GTP) is a scalable technique that produces polymers with controlled architectures and narrow molar mass distributions, comparable to those from ATRP and RAFT. researchgate.net

In the context of cationic ring-opening polymerization of 1,3-dioxolane, a reversible-deactivation (RD-CROP) system has been developed. This system has enabled the synthesis of poly(1,3-dioxolane) with molecular weights up to 220 kDa. escholarship.org More recent advancements have pushed this even further, achieving ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) exceeding 1000 kDa using metal-free and economically friendly initiators. escholarship.org However, these systems often exhibit polydispersity indices (Đ) between 1.6 and 2.2 due to transacetalization, a form of chain transfer to the polymer. escholarship.org

The table below summarizes various strategies and their impact on the final polymer characteristics.

Control StrategyKey ParametersEffect on Polymer Architecture and Molecular WeightRelevant Monomers
Chain Transfer Agents Type and concentration of CTA (e.g., CCl₄, CBr₄, SO₂Cl₂)Regulates molecular weight through nondegradative chain transfer. keio.ac.jpPerfluoro-2-methylene-4-methyl-1,3-dioxolane keio.ac.jp
RAFT Polymerization Choice of CTA, monomer/CTA/initiator ratio, temperatureProduces polymers with well-defined structures and narrow molecular weight distributions (Đ < 1.3). researchgate.netresearchgate.netFluorine-containing styrenes, various methacrylates researchgate.netfluorine1.ru
Group Transfer Polymerization (GTP) Initiator, monomer sequenceAllows for scalable synthesis of multiblock copolymers with controlled architecture and narrow molar mass distribution. researchgate.netMethacrylates researchgate.net
Reversible-Deactivation Cationic Ring-Opening Polymerization (RD-CROP) Initiator system, monomer concentration, temperatureEnables synthesis of very high to ultra-high-molecular-weight polymers (up to >1000 kDa); Đ can be broadened by transacetalization. escholarship.org1,3-Dioxolane escholarship.org

The architecture of polymers, such as the use of graft copolymers, also significantly influences their properties and self-assembly. umn.edu By adjusting grafting density, side-chain length, and the chemistry of the backbone and grafts, materials can be designed with specific functionalities and phase behaviors. umn.edu

Copolymerization Strategies and Derived Polymer Characteristics

Copolymerization with Fluoroolefins

The copolymerization of 2-(difluoromethylene)-1,3-dioxolane and its derivatives with other fluoroolefins is a common method to produce amorphous perfluorinated polymers. These materials are sought after for their solubility in fluorinated solvents, high thermal stability, and excellent optical clarity, overcoming the processing challenges associated with crystalline polymers like polytetrafluoroethylene (PTFE). researchgate.netresearchgate.net

Reactivity in Copolymerization with Tetrafluoroethylene (B6358150) (TFE)

Monomers containing a difluoromethylene group on a dioxolane ring have been successfully copolymerized with tetrafluoroethylene (TFE). researchgate.net While specific reactivity ratios for the direct copolymerization of this compound with TFE are not extensively detailed in the reviewed literature, the high polymerizability of the MD monomer skeleton is a known characteristic. acs.org This high reactivity facilitates its incorporation into copolymers with TFE, leading to materials with advanced thermal stability. acs.orgresearchgate.net

Copolymerization with 1,1-Difluoroethene

While direct studies on the copolymerization of this compound with 1,1-difluoroethene (vinylidene fluoride, VDF) are limited, research on structurally related monomers provides valuable insights. For instance, a bicyclic perfluorodioxolane monomer, perfluoro-3-methylene-2,4-dioxabicyclo epo.orgepo.orgoctane, has been successfully copolymerized with VDF. researchgate.net This demonstrates the feasibility of reacting perfluorinated methylene-dioxolane type monomers with 1,1-difluoroethene to create novel copolymers. researchgate.net

Impact of Monomer Feed Composition on Copolymer Formation and Properties

The monomer feed composition is a critical parameter that directly influences the final properties of the resulting copolymers.

In the copolymerization of two distinct monomers both possessing the this compound skeleton (MMD and SMD-E4), the reactivity ratios are nearly identical. acs.org This leads to a copolymer composition that mirrors the initial monomer feed, ensuring a uniform and controllable primary structure. acs.org

For copolymers of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (PFMDD) and chlorotrifluoroethylene (B8367) (CTFE), the composition significantly affects the material's gas separation capabilities. researchgate.net As the amount of CTFE in the copolymer increases, the resulting membrane shows enhanced selectivity for gas pairs like He/CH₄ and CO₂/CH₄, although this is accompanied by a reduction in gas permeance. researchgate.net

In another example involving a TFE copolymer, the content of the dioxolane monomer was kept below 20 mol%, which was sufficient to yield copolymers with glass transition temperatures (Tg) in the 60–90 °C range and superior thermal stability. researchgate.net

Table 1: Effect of Monomer Composition on Copolymer Properties
Dioxolane MonomerComonomerDioxolane Content in Copolymer (mol%)Key Property ChangesReference
Perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) (PFMDD)Chlorotrifluoroethylene (CTFE)70-90%Increasing CTFE content (up to 30%) enhances gas selectivity. researchgate.net
Perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane)Tetrafluoroethylene (TFE)<20%Results in Tg of 60–90 °C and high thermal stability. researchgate.net
MMD / SMD-E4- (Copolymer of two dioxolane monomers)VariableCopolymer composition is the same as the initial monomer feed composition due to similar reactivity ratios. acs.org

Copolymerization with Other Unsaturated Monomers

The reactivity of the exocyclic double bond in this compound allows for its copolymerization with a variety of non-fluorinated unsaturated monomers as well.

Radical Copolymerization with Alkyl Vinyl Ethers

Copolymerization with Methyl Methacrylate (B99206) and Styrene (B11656)

The copolymerization of this compound with standard methyl methacrylate (MMA) and styrene is not extensively documented. However, research into related compounds indicates the potential for such reactions. For example, other cyclic monomers like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) have been successfully copolymerized with both MMA and styrene. researchgate.net Furthermore, a methylated derivative, perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD), has been copolymerized with perfluorostyrene, yielding a material that is soluble in common organic solvents like acetone (B3395972) and THF. researchgate.net These examples suggest that the this compound monomer is a plausible candidate for copolymerization with styrenic and acrylic monomers. researchgate.netresearchgate.net

Structural Characterization of Copolymers

The determination of monomer reactivity ratios (r₁ and r₂) is crucial for understanding the composition and microstructure of a copolymer. These ratios quantify the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. nih.gov Several methods are employed to calculate these ratios from experimental data, with the Fineman-Ross (FR) and Kelen-Tüdös (KT) methods being the most common. rsc.orgscielo.orgresearchgate.net These linearization methods analyze the relationship between the monomer feed composition and the resulting copolymer composition at low conversions (<10%). scielo.orgnih.gov

The general procedure involves carrying out a series of copolymerizations with varying initial molar ratios of the two monomers. The reactions are terminated at low conversion to ensure the monomer feed composition remains relatively constant. The resulting copolymer composition is then determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. researchgate.net

The Fineman-Ross equation is expressed as: G = H * r₁ - r₂ where G and H are functions of the monomer mole fractions in the feed (f) and in the copolymer (F). rsc.org

The Kelen-Tüdös method is a refinement that introduces an arbitrary constant (α) to provide a more even distribution of data points: η = (r₁ + r₂/α) * ξ - r₂/α where η and ξ are parameters derived from the feed and copolymer compositions. rsc.orgresearchgate.net

Table 1: Illustrative Monomer Reactivity Ratios for Fluorinated Copolymers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymer TypeReference
Perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane)Perfluoro(2-methylene-1,3-dioxolane)1.121.321.48Tendency to block researchgate.net
N-Isopropylacrylamide2-Hydroxyethyl Acrylate0.381.450.55Random/Alternating researchgate.net
StyreneDi-n-dodecyl Itaconate0.390.280.11Tendency to alternate scielo.org

The microstructure of a copolymer, including the distribution of monomer units along the chain, significantly influences its properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for analyzing the sequence distribution of synthetic polymers. wikipedia.org For fluoropolymers, ¹⁹F NMR is particularly valuable due to its high sensitivity and the wide chemical shift range of fluorine, which allows for detailed structural elucidation. bohrium.comfluorine1.ru

By analyzing high-resolution NMR spectra, it is possible to determine the relative abundance of different monomer sequences, such as dyads and triads. wikipedia.orgresearchgate.net For a copolymer of monomer M₁ (e.g., this compound) and M₂, the different chemical environments of the atoms in the central monomer unit of a triad (B1167595) (e.g., M₁-M₁-M₁, M₂-M₁-M₁, M₂-M₁*-M₂) will result in distinct signals in the NMR spectrum. researchgate.netresearchgate.net

For instance, in the ¹⁹F NMR spectra of copolymers of tetrafluoroethylene (TFE) and perfluoromethylvinyl ether (PFMVE), distinct resonance fields are observed for the CF₂, CF, and CF₃O groups. fluorine1.ru The fine structure within these fields can be assigned to different monomer sequences, allowing for the calculation of copolymer composition and the investigation of the polymerization mechanism. fluorine1.rucolab.ws Similarly, the analysis of copolymers containing 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (PDD) and TFE using ¹⁹F NMR allows for the characterization of their composition and microstructure. bohrium.com The integration of these distinct signals provides quantitative data on the dyad and triad fractions, which can be used to assess the degree of randomness or alternation in the copolymer chain. wikipedia.orgmdpi.com

Influence of Fluorine Substitution on Polymerization Behavior and Resultant Polymer Characteristics

The substitution of hydrogen with fluorine atoms, as in the difluoromethylene group of this compound, has a profound impact on both the polymerization process and the properties of the resulting polymer. ontosight.aiontosight.ai

Polymerization Behavior: The presence of fluorine atoms can alter the reactivity of the monomer. researchgate.net In the case of cyclic ketene (B1206846) acetals, copolymerization with fluorous methacrylates has been shown to enhance the incorporation of the cyclic ketene acetal (B89532) unit into the resulting polymer. researchgate.net This effect is attributed to a decrease in the energy gap between the singly occupied molecular orbital (SOMO) of the propagating radical and the highest occupied molecular orbital (HOMO) of the cyclic ketene acetal. researchgate.net Fluorine substitution can also influence the mechanism of polymerization. For example, studies on 2-methylene-1,3-dioxolane (B1600948) derivatives have shown that fluorine substituents affect the propensity for ring-opening polymerization. acs.org

Resultant Polymer Characteristics: Fluorination imparts a unique combination of properties to polymers.

Thermal Stability: Fluoropolymers are renowned for their high thermal stability. Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), a related polymer, exhibits good thermal stability with initial decomposition temperatures exceeding 370°C. keio.ac.jp Copolymers of perfluoro(2-methylene-4-methyl-1,3-dioxolane) and chlorotrifluoroethylene are thermally stable up to nearly 400°C. daneshyari.com

Chemical Resistance: The strong carbon-fluorine bond contributes to excellent chemical resistance and low surface energy. researchgate.net

Optical Properties: Amorphous fluoropolymers often exhibit high optical clarity and low refractive indices. Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), for instance, has a refractive index between 1.3360 and 1.3270 across the visible and near-infrared spectrum, making it a promising material for optical applications like plastic optical fibers. keio.ac.jpdaneshyari.com

Physical Properties: The introduction of a difluoromethylene (CF₂) group into an aliphatic chain can significantly influence its conformational preferences and melting point. beilstein-journals.org In copolymers, the molar fraction of the fluorinated monomer has a significant effect on the free volume characteristics, which in turn affects properties like gas permeability. bohrium.com For example, in copolymers of PDD and TFE, a higher PDD molar fraction leads to increased free volume. bohrium.com The glass transition temperature (Tg) of copolymers can also be tuned by adjusting the content of the fluorinated monomer; for copolymers of perfluoro(2-methylene-4-methyl-1,3-dioxolane) and chlorotrifluoroethylene, Tg ranges from 100–135 °C depending on the composition. daneshyari.com

Table of Compound Names Mentioned

Abbreviation/Common NameFull Chemical Name
-This compound
-N-Phenyl Maleimide
TFETetrafluoroethylene
PDD2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole
PFMVEPerfluoromethylvinyl ether
-Perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane)
-Perfluoro(2-methylene-1,3-dioxolane)
-Chlorotrifluoroethylene
-Styrene
-Di-n-dodecyl Itaconate
-N-Isopropylacrylamide
-2-Hydroxyethyl Acrylate

Advanced Characterization and Spectroscopic Analysis of Polymers Derived from 2 Difluoromethylene 1,3 Dioxolane

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of fluoropolymers, offering non-destructive methods to confirm polymerization and elucidate the fine details of the resulting macromolecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers derived from fluorinated dioxolane monomers. It provides detailed information about the polymer's chemical environment, connectivity, and microstructure. rsc.org While ¹H NMR is used to confirm the absence of certain protons after polymerization, ¹⁹F NMR is particularly powerful for these polymers due to the presence of fluorine atoms.

The polymerization of monomers like 2-(difluoromethylene)-1,3-dioxolane involves the conversion of the exocyclic double bond into a polymer backbone. This transformation is readily monitored by NMR. The signals corresponding to the vinyl group in the monomer disappear, while new signals characteristic of the saturated polymer backbone appear. nih.gov

For the closely related polymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), ¹⁹F NMR studies have been particularly insightful. Research indicates that the purified polymers predominantly consist of a vinyl addition polymer structure. nyu.edu Specific chemical shifts in the ¹⁹F NMR spectrum allow for the precise assignment of different fluorine environments within the polymer. For instance, a signal observed around -108.8 ppm is attributed to the fluorine atoms of the -CF₂- group within the polyacetal main chain. keio.ac.jp Concurrently, overlapping signals in the range of -79.9 to -81.9 ppm are assigned to the -CF₂- and -CF₃ groups of the dioxolane ring. keio.ac.jp These distinct signals confirm the successful polymerization and the integrity of the pendant dioxolane ring structure.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)

Functional Group Chemical Shift (ppm)
-CF₂- (Main Chain) -108.8
-CF₂- (Dioxolane Ring) -79.9
-CF₃ (Dioxolane Ring) -81.9

Data sourced from research on a related perfluorinated polymer. keio.ac.jp The exact shifts for poly(this compound) may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to verify the polymerization process by identifying the characteristic functional groups present in the monomer and the resulting polymer. researchgate.net The key spectral change observed upon the polymerization of a vinyl monomer is the disappearance of absorption bands associated with the C=C double bond and the appearance of bands corresponding to the newly formed saturated C-C single bonds of the polymer backbone. nih.gov

In the analysis of polymers from this compound, the FTIR spectrum of the monomer would show characteristic peaks for the C=CF₂ group. After polymerization, these peaks would be absent or significantly diminished. The polymer's spectrum would be dominated by strong absorbances corresponding to C-F bonds and the C-O-C ether linkages within the dioxolane ring. Hyphenated techniques like TGA-FTIR can also be employed to analyze the gaseous products evolved during thermal decomposition, providing further insight into the polymer's structure and degradation pathways. netzsch.commetu.edu.tr

Thermal Analysis Methodologies for Derived Polymers

Thermal analysis techniques are critical for determining the operational temperature range and material stability of polymers. kohan.com.tw Methods like TGA and DSC provide essential data on thermal stability, glass transition, and melting behavior. tainstruments.com

Investigation of Thermal Stability using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. metu.edu.tr This analysis is used to determine the thermal stability and decomposition profile of polymers. For high-performance fluoropolymers, a high decomposition temperature is a key indicator of their robustness.

Studies on related amorphous perfluoropolymers, such as purified poly(PFMMD), demonstrate excellent thermal stability. TGA results show that these polymers exhibit initial decomposition temperatures exceeding 370 °C when heated under a nitrogen atmosphere, indicating a strong and stable polymer backbone. keio.ac.jp This high thermal stability is a characteristic feature of many fluorinated polymers, stemming from the strength of the carbon-fluorine bond. mdpi.com

Analysis of Glass Transition and Melting Behavior via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. metu.edu.tr It is used to identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

The glass transition temperature is a critical property, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com For poly(perfluoro-2-methylene-1,3-dioxolane), DSC analysis has shown that the polymer is semicrystalline with a glass transition temperature (Tg) in the range of 94–106°C. materials-science.info The melting point (Tm) for this polymer was observed between 224–229°C. materials-science.info

For comparison, other amorphous perfluorodioxolane polymers exhibit different thermal properties. The Tg for purified poly(PFMMD) is reported to be in the range of 130–134 °C. nyu.edu Another related polymer, poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) or poly(PMDD), shows an even higher Tg at 155 °C. acs.org These variations highlight how subtle changes in the monomer structure, such as the addition of methyl groups, can significantly influence the thermal properties of the resulting polymer.

Table 2: Thermal Properties of Various Poly(perfluoro-methylene-dioxolane)s

Polymer Glass Transition Temp. (Tg) Melting Temp. (Tm)
Poly(perfluoro-2-methylene-1,3-dioxolane) 94–106 °C 224–229 °C
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) 130–134 °C N/A (Amorphous)
Poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) 155 °C N/A (Amorphous)

Data compiled from multiple sources. nyu.edumaterials-science.infoacs.org

Morphological Characterization using X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is the primary technique for investigating the long-range order and crystallinity of polymeric materials. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the polymer, one can distinguish between amorphous (disordered) and crystalline (ordered) regions.

For polymers derived from this compound, XRD analysis provides crucial information about their solid-state morphology. Research on poly(perfluoro-2-methylene-1,3-dioxolane) has revealed that the polymer is semi-crystalline as prepared. materials-science.info The initial crystalline fraction was determined to be approximately 21%. materials-science.info This indicates the presence of ordered domains within the polymer matrix.

Furthermore, the degree of crystallinity can often be enhanced through thermal treatment, a process known as annealing. When the poly(perfluoro-2-methylene-1,3-dioxolane) sample was annealed at 170°C, the crystalline fraction more than doubled, increasing to 47%. materials-science.info This increased crystallinity can significantly impact the material's mechanical properties, such as stiffness and tensile strength. However, it was noted that films prepared by pressing the polymer at high temperatures (230–250°C) were transparent and did not recrystallize when annealed below the glass transition temperature, suggesting that processing conditions play a vital role in the final morphology. materials-science.info

Table 3: Crystallinity of Poly(perfluoro-2-methylene-1,3-dioxolane) from XRD

Polymer State Crystalline Fraction (%)
As Prepared 21
After Annealing (170°C) 47

Data sourced from reference materials-science.info.

Table of Compound Names

Abbreviation / Trivial NameFull Chemical Name
Poly(PFMMD)Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane)
Poly(PMDD)Poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane)
TGAThermogravimetric Analysis
DSCDifferential Scanning Calorimetry
XRDX-ray Diffraction
NMRNuclear Magnetic Resonance
FTIRFourier-Transform Infrared Spectroscopy
PFMMDPerfluoro-2-methylene-4-methyl-1,3-dioxolane
PMDDPerfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane
PMDNPerfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane
PMMIPolymethacrylmethylimide
PETPolyethylene terephthalate
PENPolyethylene naphthalate

Molecular Weight and Polydispersity Determination by Size Exclusion Chromatography (SEC)

The molecular characteristics of poly(this compound) have been elucidated using size exclusion chromatography (SEC). This analytical technique separates polymer molecules based on their hydrodynamic volume in solution, providing critical data on molecular weight distribution.

Detailed research findings from the analysis of poly(this compound) synthesized via free-radical polymerization are presented below. The analysis was conducted in a chloroform (B151607) (CHCl₃) solution, utilizing polymethyl methacrylate (B99206) (PMMA) as the standard for calibration.

The results revealed a number-average molecular weight (Mₙ) of 8,215 g/mol . acs.org The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mₙ) to the number-average molecular weight (Mₙ), was determined to be 1.72. acs.org A PDI value greater than 1 indicates a distribution of polymer chain lengths, which is typical for polymers synthesized by free-radical mechanisms.

ParameterValueMethodStandardSolvent
Number-Average Molecular Weight (Mₙ)8,215 g/mol SECPMMAChloroform
Polydispersity Index (Mₙ/Mₙ)1.72SECPMMAChloroform

Table 1: Molecular Weight and Polydispersity Data for Poly(this compound)

Evaluation of Polymer Solubility in Various Solvent Systems

The solubility of a polymer is a crucial property that dictates its processability and potential applications, such as in coatings and films. The solubility of poly(this compound) has been evaluated, highlighting its affinity for specific types of solvents.

Research indicates that poly(this compound), which possesses a structure formed through vinyl addition without ring-opening, exhibits good solubility in fluorinated alcohols. acs.orgresearchgate.netresearchgate.net This characteristic is significant for its application in fields where such specialized solvent systems are employed. researchgate.netresearchgate.net

For comparative context, a related polymer derived from the six-membered ring monomer, 2-difluoromethylene-1,3-dioxane, is soluble in more common organic solvents like chloroform and tetrahydrofuran (B95107) (THF). acs.org However, the primary polymer of focus, poly(this compound), is noted for its solubility specifically in fluorinated alcohol systems.

PolymerSolvent SystemSolubility
Poly(this compound)Fluorinated AlcoholsGood
Poly(this compound)Chloroform (for SEC)Soluble
Poly(2-difluoromethylene-1,3-dioxane)Chloroform, THFSoluble

Table 2: Solubility of Poly(this compound) and a Related Polymer

Theoretical and Computational Studies of 2 Difluoromethylene 1,3 Dioxolane and Its Polymers

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are commonly employed for these purposes.

Application of Density Functional Theory (DFT) to Reaction Mechanisms

Density Functional Theory (DFT) has become a staple in computational chemistry for its ability to provide accurate results with manageable computational cost. It is widely used to investigate reaction mechanisms, determine the geometries of reactants, transition states, and products, and calculate the energetics of chemical reactions.

A theoretical study on the [1+2] cycloaddition reaction of a related compound, 2- nih.govnih.govdioxolan-2-ylidene-malononitrile, with chlorocarbene has been conducted using DFT at the B3LYP/6-31(d) level of theory. This study calculated activation and reaction energies to determine the kinetic and thermodynamic favorability of different reaction pathways. Such an approach would be highly valuable for understanding the reactivity of 2-(Difluoromethylene)-1,3-dioxolane. However, no published research has applied these methods to the specific mechanisms of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis in Cycloaddition Reactions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes, particularly in pericyclic reactions like cycloadditions, by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap and symmetry of these orbitals are key determinants of reaction feasibility and selectivity.

While FMO theory is a well-established method for analyzing cycloaddition reactions, no specific FMO analysis for cycloaddition reactions involving this compound has been found in the literature. Such an analysis would be instrumental in predicting its behavior as a dienophile or dipolarophile and understanding the regioselectivity and stereoselectivity of its cycloaddition reactions.

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.

Theoretical Exploration of Polymerization Pathways and Energetics

Experimental research has demonstrated that perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers can undergo radical polymerization. researchgate.net The kinetic results from these studies indicate that the polymerization rates can be influenced by substituents on the dioxolane ring. researchgate.net

A comprehensive theoretical exploration of the polymerization pathways of this compound would involve calculating the energetics of initiation, propagation, and termination steps. This would provide valuable information on the feasibility of different polymerization mechanisms (e.g., radical, cationic, anionic) and the thermodynamic properties of the resulting polymers. At present, such computational studies for this compound are not available.

Studies on Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of chemical reactions are critical aspects that determine the structure of the products. Computational studies can predict these outcomes by comparing the activation energies of different reaction pathways leading to various regioisomers and stereoisomers.

For cycloaddition reactions, the relative energies of transition states leading to ortho vs. meta or endo vs. exo products can be calculated to predict the major product. While DFT has been used to study the regioselectivity of hetero-Diels-Alder reactions of other systems, this type of computational investigation has not been reported for this compound.

Investigation of Transition States and Potential Energy Surfaces

The identification and characterization of transition states are fundamental to understanding reaction mechanisms and kinetics. A transition state is a first-order saddle point on the potential energy surface (PES), representing the energy maximum along the reaction coordinate.

Computational methods allow for the location of transition state structures and the calculation of their energies, which are used to determine the activation energy of a reaction. The PES provides a complete energetic landscape of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. Detailed investigations of the transition states and potential energy surfaces for reactions involving this compound have not yet been published.

Computational Modeling of Polymer Properties

Computational modeling serves as a powerful tool in polymer science, offering insights into material properties at a molecular level. For novel polymers such as poly(this compound), computational approaches are invaluable for predicting behavior and guiding experimental efforts. These methods can estimate key thermophysical parameters, simulate the complex arrangements and movements of polymer chains, and ultimately help in understanding the fundamental relationships between the polymer's structure and its macroscopic properties.

Prediction of Glass Transition Temperatures and Other Thermophysical Parameters

The glass transition temperature (Tg) is a critical parameter for any polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, have become increasingly prevalent in predicting the Tg of polymers. mdpi.commdpi.com These models correlate structural features of the polymer's repeating unit with its experimentally determined Tg.

For poly(this compound), a QSPR model would take into account various molecular descriptors. These descriptors can be categorized as follows:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Based on the 3D structure of the monomer.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as charge distributions and dipole moments.

By establishing a mathematical relationship between these descriptors and the Tg for a dataset of known polymers, the Tg of a new polymer like poly(this compound) can be predicted. Machine learning models, such as artificial neural networks and random forests, can capture more complex, non-linear relationships and often provide more accurate predictions. uakron.edu

Beyond Tg, other thermophysical properties can also be estimated using computational techniques. Molecular dynamics (MD) simulations, for instance, can be employed to calculate properties like density and the coefficient of thermal expansion. mdpi.com In these simulations, the interactions between atoms are modeled using a force field, and the equations of motion are solved numerically to track the trajectory of each atom over time. By simulating the polymer at different temperatures, changes in volume can be observed, allowing for the calculation of these important parameters.

Table 1: Predicted Thermophysical Properties of Poly(this compound) using Computational Models

PropertyPredicted ValueComputational Method
Glass Transition Temperature (Tg)110 - 140 °CQSPR / Machine Learning
Density1.6 - 1.8 g/cm³Molecular Dynamics
Coefficient of Thermal Expansion50 - 80 x 10⁻⁶ K⁻¹Molecular Dynamics

Note: The values in this table are hypothetical predictions based on computational models for polymers with similar structural features and are subject to experimental verification.

Simulation of Polymer Chain Conformations and Dynamics

The macroscopic properties of a polymer are intrinsically linked to the arrangement and movement of its constituent chains. Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary tools used to investigate polymer chain conformations and dynamics at the atomic level. nih.gov

For poly(this compound), MD simulations can provide a detailed picture of how the polymer chains are packed in the amorphous state. psu.edu Key parameters that can be extracted from these simulations include:

End-to-end distance: The distance between the two ends of a polymer chain.

Dihedral angle distributions: Which provide insight into the local flexibility of the polymer backbone. The presence of the dioxolane ring and the difluoromethylene group will impose specific conformational preferences that can be explored through these simulations. soton.ac.uk

The dynamics of the polymer chains, such as segmental motions and diffusion, can also be studied. These dynamic properties are crucial for understanding the viscoelastic behavior of the polymer. By analyzing the trajectories of atoms over time, one can calculate quantities like the mean squared displacement, which is related to the diffusion coefficient of the polymer chains.

Elucidation of Structure-Property Relationships through Computational Approaches

One of the most significant contributions of computational modeling is its ability to establish clear links between the chemical structure of a monomer and the resulting properties of the polymer. nih.gov For poly(this compound), computational studies can systematically probe how modifications to its structure would affect its properties.

For example, the influence of the fluorine atoms on the polymer's properties can be investigated. The high electronegativity of fluorine is expected to lead to strong intermolecular interactions, which would influence properties such as Tg and solvent resistance. Computational models can quantify these interactions and predict their impact.

By systematically varying structural parameters in the computational model, such as the length of the polymer chain or the introduction of comonomers, a comprehensive understanding of the structure-property relationships can be developed. This knowledge is invaluable for the rational design of new materials with tailored properties. For instance, simulations could predict how copolymerizing this compound with another monomer would alter the final properties of the resulting copolymer, guiding synthetic efforts towards materials with optimized performance for specific applications. bris.ac.uk

Applications in Advanced Materials Science of Polymers Derived from 2 Difluoromethylene 1,3 Dioxolane

Optical Materials Research

The distinct optical characteristics of polymers derived from 2-(difluoromethylene)-1,3-dioxolane, such as low refractive indices and high transparency, make them prime candidates for a variety of optical applications.

Development of Optical Fibers with Enhanced Properties

Research into perfluorinated polymers, particularly those derived from dioxolane monomers, has revealed their significant potential for creating high-performance plastic optical fibers (POFs). A notable example is poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)), which demonstrates properties superior to some commercially available polymers like CYTOP™. keio.ac.jp

These polymers are colorless, transparent, and can be synthesized to be amorphous, which is crucial for optical applications. keio.ac.jp Key properties that make them suitable for optical fibers include a high glass transition temperature (Tg), low refractive index, and low material dispersion. keio.ac.jpwashington.edu The purification of these polymers is a critical step, as it has been shown to increase the glass transition temperature and improve long-term clarity. keio.ac.jp For instance, the Tg of pristine poly(PFMMD) is around 117°C, which increases to 130-134°C after purification. keio.ac.jp

Copolymerization offers a strategy to enhance the flexibility of these polymer films, a desirable trait for optical fibers. By copolymerizing perfluoro(2-methylene-4-methyl-1,3-dioxolane) with chlorotrifluoroethylene (B8367), researchers have produced amorphous, soluble copolymers with high thermal stability and improved flexibility. rsc.org

Below is a data table comparing the properties of purified poly(PFMMD) with a commercial fluoropolymer.

PropertyPurified Poly(PFMMD)CYTOP™
Glass Transition Temperature (Tg)130-134 °CNot specified
Calculated Refractive Index1.32141.3414
Refractive Index (400-1550 nm)1.3360 - 1.3270Not specified
Initial Decomposition Temperature (in N₂)> 370 °CNot specified

Exploration as Photoresist Materials

The unique properties of fluoropolymers derived from dioxolanes have led to their investigation as photoresist materials, particularly for advanced lithographic techniques. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics.

Poly(2-difluoromethylene)-1,3-dioxolane has been identified as a potential photoresist material. pusan.ac.kr Furthermore, copolymers such as poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] have been specifically noted for their application as a fluoropolymer for 157-nm lithography. sigmaaldrich.com The use of fluoropolymers in this context is driven by their high transparency at deep ultraviolet (DUV) wavelengths, which is a critical requirement for high-resolution photolithography.

Research into Electro-optical Materials

The field of electro-optical materials, which involves substances that change their optical properties in response to an electric field, is another area of exploration for dioxolane-based polymers. While specific research into the electro-optical properties of poly(this compound) is still emerging, related fluorinated dioxole copolymers exhibit promising characteristics.

For example, a copolymer of 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole (B1581396) and tetrafluoroethylene (B6358150) is noted for having one of the lowest dielectric constants of any known fluoropolymer. sigmaaldrich.com This low dielectric constant is a valuable property for materials used in high-frequency electronic and optoelectronic devices, as it helps to reduce signal delay and cross-talk. The dielectric constant for a copolymer with 87 mol % dioxole has been measured to be 1.904 at 1 MHz. sigmaaldrich.com This suggests that polymers derived from this compound could also possess favorable dielectric properties for electro-optical applications.

Application in Optical Waveguide Devices

Optical waveguides are structures that guide light, forming the basis of integrated optical circuits. The desirable optical properties of polymers from this compound make them suitable candidates for fabricating such devices. Their potential use in waveguide applications has been noted in research. pusan.ac.kr

For a polymer to be effective in an optical waveguide, it must have low optical loss and be easily processable into the required device structures. The solubility of poly(2-difluoromethylene)-1,3-dioxolane in fluorinated alcohols and the high optical clarity of related perfluorinated polymers are advantageous in this regard. keio.ac.jppusan.ac.kr Research has also been conducted into the synthesis of crosslinkable fluorinated polyesters, which could be used to create robust and stable optical waveguide devices.

Protective Coatings and Linings

The inherent stability of fluoropolymers makes them excellent choices for protective coatings in demanding environments.

High-Performance Coatings for Chemical Processing Equipment

The exceptional thermal and chemical stability of poly(2-difluoromethylene)-1,3-dioxolane makes it a strong candidate for high-performance coatings. pusan.ac.kr Such coatings are essential for protecting chemical processing equipment from corrosive substances and high temperatures.

A key indicator of a material's suitability for high-temperature applications is its thermal stability. Research has shown that purified poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) is thermally stable, with initial decomposition temperatures exceeding 370°C in a nitrogen atmosphere. keio.ac.jp Copolymers based on dioxole derivatives are also recognized for their utility as protective coatings due to their chemical resistance and are even used for sight windows in harsh chemical environments. sigmaaldrich.com

The table below summarizes the thermal properties of a purified polymer derived from a this compound derivative.

PropertyValue
Initial Decomposition Temperature (in N₂)> 370 °C
Glass Transition Temperature (Tg)130-134 °C

Separation Technologies

Development of Gas Separation Membranes

Polymers derived from this compound and its analogs are a significant area of research for gas separation membrane applications. mdpi.comnih.gov These amorphous perfluoropolymers have demonstrated high thermal and oxidative stability, excellent chemical resistance, and the ability to form thin, continuous films, making them promising candidates for separating various gas mixtures. mdpi.comresearchgate.net

Studies have shown that membranes made from copolymers of perfluoro(2-methylene-1,3-dioxolane) (PFMD) and other fluorinated monomers can exhibit superior gas separation performance compared to commercially available perfluoropolymers like Teflon® AF, Cytop, and Hyflon® AD. researchgate.netelsevierpure.com For instance, copolymers of PFMD and perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) have shown enhanced selectivity for gas pairs such as H₂/CH₄, He/CH₄, and CO₂/CH₄. elsevierpure.com

The gas transport properties of these membranes are influenced by the copolymer composition. Increasing the content of monomers that pack efficiently, such as PFMD, can lead to membranes with higher size selectivity but lower permeance. elsevierpure.com The introduction of bulky substituent groups, like the -CF₃ group in poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)), hinders polymer chain packing, resulting in a higher fractional free volume (FFV) and increased gas permeability compared to their non-fluorinated hydrocarbon counterparts. nih.gov

Data from pure-gas permeability tests highlight the potential of these materials. For example, poly(PFMMD) shows a significantly higher CO₂ permeability than its hydrocarbon analog, poly(4-methyl-2-methylene-1,3-dioxolane). nih.gov The table below compares the gas permeability and ideal selectivity of various perfluorodioxolane-based polymers with commercial fluoropolymers.

Table 1: Gas Permeability and Ideal Selectivity of Selected Fluoropolymers at 35 °C | Polymer | Permeability (Barrer) | Ideal Selectivity | | :--- | :--- | :--- | | | CO₂ | CH₄ | CO₂/CH₄ | | poly(PFMD) | 27 | 1.8 | 15 | | poly(PFMMD) | 58 | 15 | 3.9 | | Cytop | 31 | 7.4 | 4.2 | | Hyflon AD 80 | 150 | 36 | 4.2 | Data sourced from nih.gov

The favorable interaction of CO₂ with the oxygen atoms in the dioxolane ring contributes to the solubility selectivity of these polymers. mdpi.com The higher oxygen-to-carbon ratio in polymers like poly(PFMD) and poly(PFMMD) compared to some commercial fluoropolymers enhances this effect. mdpi.com

Research on Liquid Separation with Fluorinated Polymer Membranes

While the primary focus of research on polymers from this compound has been on gas separation, their unique properties also suggest potential for liquid separation applications. The chemical resistance and low swelling behavior of perfluorodioxolane films in the presence of liquids make them appealing for processes like pervaporation. mdpi.comresearchgate.net

Pervaporation is a membrane separation process where a liquid mixture is in contact with one side of the membrane, and the permeate is removed as a vapor from the other side. The separation is based on the selective permeation of certain components of the liquid mixture through the membrane. The chemical stability of fluorinated polymer membranes is a significant advantage in this context, as they can withstand harsh chemical environments. researchgate.net

Research into related fluoropolymers provides insights into their potential for liquid separations. For example, membranes made from other amorphous perfluorinated polymers have been investigated for the separation of organic mixtures, such as ethanol/water. researchgate.net The low surface energy and specific interactions of these polymers with different liquids can drive the separation process.

While direct and extensive research on the use of poly(this compound) for liquid separation is not widely published, the foundational properties of the polymer, such as its chemical inertness and film-forming capabilities, establish it as a candidate material for further investigation in this area. acs.org

High-Performance Composite Materials

Polymers derived from this compound and its analogs possess characteristics that make them suitable for use as matrix resins in high-performance composite materials. Their high thermal stability, chemical resistance, and low dielectric constant are particularly advantageous for advanced applications. sigmaaldrich.com

While specific studies focusing solely on poly(this compound) in composites are limited, research on related amorphous perfluoropolymers provides a strong indication of their potential. For instance, copolymers like Teflon AF, which share structural similarities, are known for their high compressibility and good creep resistance, properties that are beneficial in a composite matrix. sigmaaldrich.com

The ability of these polymers to be dissolved in fluorinated solvents allows for the impregnation of reinforcing fibers (such as glass, carbon, or aramid fibers) to create prepregs, which can then be laminated and cured to form composite parts. The resulting composites would be expected to exhibit the desirable properties of the fluoropolymer matrix, including high-temperature performance and resistance to harsh chemicals.

One of the challenges with some polyperfluorodioxolane polymers is their inherent brittleness. mdpi.com However, this can be addressed by incorporating plasticizers like perfluoropolyether (PFPE), which is chemically and thermally stable and compatible with these polymers. Blending with PFPE can improve the mechanical properties of the polymer films, making them more suitable for composite applications. mdpi.com

Exploratory Research in Biomedical Device Applications

The unique properties of fluoropolymers, including those derived from this compound, have prompted exploratory research into their use in biomedical devices. Their high chemical inertness is a key factor, as it suggests good biocompatibility and resistance to degradation in the biological environment. researchgate.net

While direct studies on the biomedical applications of poly(this compound) are not extensively documented, the broader class of fluoropolymers has seen use and investigation in this field. For example, the surface of fluoropolymers can be modified to enhance their interaction with biological systems. utoronto.ca By creating functional groups on the polymer surface, it's possible to attach bioactive molecules, such as peptides, that can promote cell adhesion and growth. utoronto.ca This is particularly relevant for applications like tissue engineering scaffolds and coatings for medical implants.

The low refractive index of some fluoropolymers is another property of interest for certain biomedical applications, particularly in ophthalmology and optical sensing. keio.ac.jp

It is important to note that while the chemical stability of these polymers is a strong indicator of potential biocompatibility, any material intended for biomedical use must undergo rigorous testing to confirm its safety and efficacy. The research in this area for polymers of this compound is still in an early, exploratory phase.

Future Research Directions and Emerging Challenges

Development of Sustainable and Economically Viable Synthetic Routes

The long-term viability of utilizing 2-(difluoromethylene)-1,3-dioxolane and its derivatives is intrinsically linked to the development of green and cost-effective production methods. Current synthetic strategies, such as the direct fluorination of hydrocarbon precursors, often involve harsh reagents and conditions researchgate.netacs.org. A significant challenge lies in creating pathways that minimize environmental impact and reduce production costs.

Future research is anticipated to focus on several key areas:

Catalytic Innovations: The development of novel, highly efficient catalysts is crucial for lowering the energy requirements and improving the selectivity of synthetic reactions. This includes exploring transition metal catalysis and organocatalysis to achieve milder reaction conditions. A recent patent highlights a method for producing this compound structures from corresponding carboxylic acid salts, aiming to suppress byproduct formation, which points towards efforts to enhance efficiency wipo.int.

Bio-based Feedstocks and Biocatalysis: A paradigm shift towards sustainability involves leveraging renewable resources. Research into chemoenzymatic cascades, which combine biological and chemical catalytic steps, offers a promising route to produce dioxolane structures from bio-based starting materials like aliphatic aldehydes nih.govrwth-aachen.de. Adapting these green chemistry principles to fluorinated compounds could dramatically improve the environmental profile of the monomer synthesis.

Synthetic Strategy Objective Potential Advantages Associated Challenges
Advanced Catalysis Increase efficiency and selectivity; reduce energy input.Milder reaction conditions, fewer byproducts, lower costs.Catalyst stability, cost, and recovery.
Biocatalysis Utilize renewable feedstocks and enzymatic processes.Reduced environmental impact, high stereoselectivity. nih.govEnzyme stability in organic media, applicability to fluorinated substrates.
Flow Chemistry Optimize reaction conditions and enable continuous production.Improved safety, scalability, and process control.High initial investment, potential for clogging with solid byproducts.

Advancements in Precision Polymerization Control and Complex Architectures

Moving beyond simple homopolymers is essential for tuning material properties to meet the demands of sophisticated applications. The future of polymers from this compound lies in the ability to precisely control their polymerization, enabling the creation of materials with well-defined and complex macromolecular architectures.

Conventional free-radical polymerization often produces polymers with broad molecular weight distributions and limited structural control researchgate.net. Controlled/living radical polymerization (CRP) techniques represent a revolutionary approach to overcome these limitations researchgate.netmdpi.com. Future research will increasingly apply methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) to fluorinated monomers researchgate.netmdpi.comacs.org. These techniques allow for the synthesis of polymers with predetermined molecular weights, low dispersity, and specific end-group functionalities researchgate.net.

This high degree of control is the gateway to constructing complex polymer architectures, which exhibit unique properties compared to their linear counterparts. Key areas of exploration include:

Block Copolymers: Sequential polymerization of different monomers to create materials with distinct, phase-separating domains.

Graft Copolymers: Attaching polymer chains as side branches to a main polymer backbone.

Star and Branched Polymers: Creating macromolecules with multiple arms radiating from a central core, which can lower viscosity and alter solubility cardiff.ac.uk.

These advanced architectures, enabled by CRP techniques, are instrumental in designing next-generation specialty fluorinated copolymers for a wide range of applications, from thermoplastic elastomers to fuel cell membranes researchgate.netacs.org.

Polymerization Technique Key Advantage Accessible Architectures
ATRP Good control over molecular weight and dispersity.Block, Graft, Star acs.org
RAFT Tolerant to a wide range of functional groups and monomers.Block, Graft, Star, Branched mdpi.comsemanticscholar.org
NMP Metal-free polymerization process.Block, Graft acs.orgnih.gov

Exploration of Novel Comonomer Systems and Multifunctional Polymer Design

The functional versatility of polymers derived from this compound can be vastly expanded through copolymerization. By incorporating different comonomers into the polymer chain, researchers can design multifunctional materials where the unique properties of the fluorinated units are combined with other desired attributes.

A primary challenge is identifying comonomers that are compatible with the polymerization kinetics of fluorinated cyclic monomers. Research has shown that copolymerizing perfluorinated dioxolane monomers with comonomers like chlorotrifluoroethylene (B8367) can improve material properties such as film flexibility researchgate.net. Similarly, the copolymerization of fluorinated and non-fluorinated monomers, such as α-trifluoromethylstyrene with styrene (B11656), allows for the creation of semifluorinated polymers with tailored thermal stability and surface properties nih.gov.

Future research will focus on exploring a broader palette of comonomers to introduce specific functionalities. This strategic design approach aims to create polymers that are not just passive materials but have active or responsive roles in their intended applications. For instance, incorporating hydrophilic blocks could lead to amphiphilic copolymers for surfactant applications, while integrating conductive segments could open doors to new electronic materials. The development of terpolymers using functional monomers offers a platform for creating biodegradable materials for advanced applications like intracellular drug delivery rsc.org.

Comonomer Class Introduced Functionality Potential Application Area
(Meth)acrylates Tunable polarity, reactive sites for cross-linking.Coatings, adhesives.
Styrenics Aromaticity, modifiable side chains.High-performance plastics, optical materials. nih.gov
Vinyl Ethers Flexibility, potential for biocompatibility.Elastomers, biomaterials.
Functional Olefins Introduction of specific chemical groups (e.g., hydroxyl, carboxyl).Stimuli-responsive materials, drug delivery. rsc.org
Acrylonitrile High polarity, precursor for carbon fibers. rsc.orgresearchgate.netHigh-strength composites, melt-processible fibers.

Integration of Advanced Computational Design in Materials Discovery

The traditional trial-and-error approach to materials development is time-consuming and resource-intensive. The integration of advanced computational tools and in silico modeling presents a transformative opportunity to accelerate the design and discovery of new polymers based on this compound.

Computational polymer science allows researchers to predict material properties based on monomer structure and polymer architecture before any synthesis is attempted in the lab mdpi.com. By constructing large virtual libraries of polymer structures, it becomes possible to screen for candidates with desired characteristics, such as a high dielectric constant or a low refractive index researchgate.net.

Emerging research directions in this field include:

Inverse Design: Utilizing algorithms to determine the polymer structure that is most likely to exhibit a specific target property. Computational frameworks like RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategY) enable the screening of numerous polymer designs to identify candidates that will stably form a desired morphology rsc.org.

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymer chains to predict bulk properties such as glass transition temperature, mechanical strength, and gas permeability.

Machine Learning (ML) and AI: Training predictive models on existing experimental data to rapidly estimate the properties of new, hypothetical polymer structures, significantly reducing the need for extensive laboratory work.

By combining these computational methods, the materials discovery cycle can be dramatically shortened, allowing scientists to focus experimental efforts on the most promising candidates identified through virtual screening mdpi.comresearchgate.net.

Expanding Applications in Emerging Technologies and Niche Markets

While polymers from fluorinated dioxolanes have established potential in areas like optics and membranes, significant opportunities exist in emerging high-tech sectors and specialized niche markets researchgate.netacs.org. The unique combination of thermal stability, chemical inertness, low refractive index, and low surface energy makes these materials highly attractive for applications where conventional polymers fail pageplace.denih.gov.

Future research will likely drive the expansion into several key technological domains:

Advanced Electronics and Photonics: The low dielectric constant and high optical transparency of these materials are ideal for next-generation microelectronics, high-speed data communication (optical fibers), and antireflective coatings researchgate.netacs.org.

Energy Storage and Conversion: A critical emerging application is in energy technologies. Polymerized 1,3-dioxolane (B20135) is being actively investigated for use in solid polymer electrolytes for safer, longer-lasting lithium metal batteries rsc.orgnih.gov. The incorporation of fluorine could further enhance electrochemical stability and performance. Their thermal and chemical resistance also makes them candidates for membranes in fuel cells acs.org.

Biomedical Devices: The chemical inertness and unique surface properties of fluoropolymers are advantageous for biomedical applications nih.gov. Potential uses include durable, low-friction coatings for medical implants, components for diagnostic microfluidic devices, and membranes for biosensors.

Gas Separation and Pervaporation: The high fractional free volume in amorphous perfluorinated polymers makes them excellent candidates for advanced membrane technologies used in challenging gas separations, such as helium enrichment or carbon capture acs.org.

Emerging Technology Key Enabling Property Specific Application Example
Energy Storage Electrochemical stability, ionic conductivity.Solid polymer electrolytes for lithium batteries. rsc.orgnih.gov
Advanced Photonics Low refractive index, high optical clarity. researchgate.netacs.orgLow-loss plastic optical fibers, optical waveguides.
Biomedical Implants Chemical inertness, low coefficient of friction. nih.govBiocompatible and anti-fouling coatings.
High-Performance Membranes High gas permeability, thermal stability.Gas separation membranes for industrial processes. acs.org
Smart Materials Electroactive properties (piezoelectricity). nih.govSensors, actuators, and energy harvesting devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.